2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide
Overview
Description
2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide, commonly known as CTAPA, is a small molecule that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
CTAPA is believed to exert its therapeutic effects by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cell differentiation and apoptosis. MMPs are involved in the breakdown of extracellular matrix proteins, and their inhibition can reduce inflammation and tumor invasion.
Biochemical and Physiological Effects:
CTAPA has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. CTAPA has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and immune response.
Advantages and Limitations for Lab Experiments
CTAPA has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic properties. However, CTAPA also has some limitations, including its low solubility in water and limited availability from commercial sources.
Future Directions
There are several potential future directions for research on CTAPA, including the development of more efficient synthesis methods, the optimization of CTAPA's therapeutic properties, and the investigation of its potential as a treatment for other diseases such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the precise mechanism of action of CTAPA and to identify potential side effects and toxicity.
Scientific Research Applications
CTAPA has been used in scientific research for its potential therapeutic properties, particularly as an anti-cancer and anti-inflammatory agent. Studies have shown that CTAPA can inhibit the growth of cancer cells in vitro and in vivo, and can also reduce inflammation in animal models of arthritis and colitis. CTAPA has also been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-prop-2-ynylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-2-7-14-12(15)9-16-8-10-5-3-4-6-11(10)13/h1,3-6H,7-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIBJQKRFJYPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CSCC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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